Tetramethyl 1,1,2,3-Propanetetracarboxylate chemical structure and physical properties
Tetramethyl 1,1,2,3-Propanetetracarboxylate chemical structure and physical properties
An In-depth Technical Guide to Tetramethyl 1,1,2,3-Propanetetracarboxylate
Introduction
Tetramethyl 1,1,2,3-propanetetracarboxylate, registered under CAS Number 55525-27-4, is a tetra-functional ester that serves as a highly versatile building block in advanced organic synthesis.[1][2] Its densely functionalized three-carbon backbone, featuring four distinct methoxycarbonyl groups, presents a unique platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic considerations, and spectroscopic profile, offering field-proven insights for researchers and drug development professionals aiming to leverage its synthetic potential.
Chemical Structure and Identification
The molecular structure of Tetramethyl 1,1,2,3-propanetetracarboxylate is defined by a propane chain substituted with four methyl ester groups at the 1, 1, 2, and 3 positions. This arrangement results in a chiral center at the C2 position. The molecule's identity is unambiguously established through a combination of nomenclature and chemical registry numbers.
Table 1: Chemical Identifiers for Tetramethyl 1,1,2,3-Propanetetracarboxylate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tetramethyl propane-1,1,2,3-tetracarboxylate | [3] |
| CAS Number | 55525-27-4 | [1][3][4] |
| Molecular Formula | C₁₁H₁₆O₈ | [3][4] |
| Molecular Weight | 276.24 g/mol | [3][4] |
| Synonyms | 1,1,2,3-Propanetetracarboxylic Acid Tetramethyl Ester, Dimethyl 2,3-Bis(methoxycarbonyl)pentanedioate | [1][3] |
| Canonical SMILES | COC(=O)CC(C(C(=O)OC)C(=O)OC)C(=O)OC | [4] |
| InChI Key | GDCMVQHUKVXNPY-UHFFFAOYSA-N |[3] |
Physicochemical and Computational Properties
The physical state and solubility of this compound are dictated by the four polar ester groups, which also contribute to a relatively high molecular weight for a C7-backbone molecule. While specific experimental data on properties like boiling and melting points are not widely published, computational descriptors provide valuable insights into its behavior in various chemical environments.
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Purity | >98.0% (by GC, as commercially available) | [1][4] |
| Topological Polar Surface Area (TPSA) | 105.2 Ų | [4] |
| LogP (Octanol/Water Partition Coeff.) | -0.6991 | [4] |
| Hydrogen Bond Acceptors | 8 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 6 | [4] |
| Storage Temperature | Room Temperature |[4] |
Synthesis and Manufacturing Insights
The most direct and industrially scalable approach to synthesizing Tetramethyl 1,1,2,3-propanetetracarboxylate is through the esterification of its parent acid, 1,1,2,3-Propanetetracarboxylic acid.
Principle of Synthesis: Fischer-Speier Esterification
The reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst to form an ester is a cornerstone of organic synthesis. For a poly-acid like 1,1,2,3-propanetetracarboxylic acid, this reaction is driven to completion by using a large excess of the alcohol (methanol) which also serves as the solvent. The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), protonates the carbonyl oxygen of the carboxylic acid groups, thereby increasing their electrophilicity and rendering them susceptible to nucleophilic attack by methanol. The removal of water, a byproduct, is crucial to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Conceptual Synthesis Protocol
-
Reactor Setup : A round-bottom flask is charged with 1,1,2,3-propanetetracarboxylic acid and an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
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Catalyst Addition : A catalytic amount of concentrated sulfuric acid (approx. 1-2% mol/mol) is carefully added to the stirring solution.
-
Reaction : The mixture is heated to reflux with continuous stirring for several hours (typically 8-24h). The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup & Neutralization : After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
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Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure tetramethyl ester.
Reactivity and Synthetic Applications
Tetramethyl 1,1,2,3-propanetetracarboxylate is primarily valued as a molecular scaffold. The four ester functionalities are handles for a variety of chemical transformations:
-
Hydrolysis : The esters can be hydrolyzed back to the parent tetracarboxylic acid under acidic or basic conditions.
-
Transesterification : Reaction with other alcohols can replace the methyl groups, providing access to a range of tetra-alkyl esters.
-
Reduction : The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding tetra-ol.
-
Intermediate for Heterocycles : The core structure is a precursor for complex heterocyclic systems. For example, related tetraalkoxypropanes are used to synthesize pyrazole and pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals.[5]
-
Organometallic Chemistry : Tetracarboxylate ligands are used in the synthesis of substituted metallocenes and metal-organic frameworks (MOFs), where the multiple coordination sites can lead to novel material properties.[6]
Spectroscopic Characterization Profile
Structural elucidation and purity assessment of Tetramethyl 1,1,2,3-propanetetracarboxylate rely on a combination of standard spectroscopic techniques. While a specific database spectrum is not publicly available, its features can be reliably predicted based on fundamental principles of spectroscopy.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive signature for the functional groups present.[9]
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C=O Stretch : A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , characteristic of the carbonyl stretch in saturated aliphatic esters.
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C-O Stretch : Strong bands will appear in the 1150-1300 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester groups.
-
C-H Stretch : Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the precise connectivity of the molecule.[10][11]
-
¹H NMR : Due to the chiral center at C2, the protons on the C3 methylene group are diastereotopic and would likely appear as a complex multiplet.
-
~3.7 ppm : Four distinct singlets (or closely spaced signals), each integrating to 3H, corresponding to the four chemically non-equivalent methyl ester protons (-OCH₃).
-
~2.5-3.0 ppm : A complex multiplet pattern corresponding to the C3 methylene protons (-CH₂-).
-
~3.0-3.5 ppm : A multiplet corresponding to the C2 methine proton (-CH-).
-
~3.5-4.0 ppm : A multiplet corresponding to the C1 methine proton (-CH-).
-
-
¹³C NMR :
-
~168-175 ppm : Four signals are expected for the four distinct ester carbonyl carbons (C=O).
-
~52 ppm : Four signals for the four methyl ester carbons (-OCH₃).
-
~30-50 ppm : Three signals for the C1, C2, and C3 carbons of the propane backbone.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[12]
-
Molecular Ion (M⁺) : The electron impact (EI) spectrum should show a molecular ion peak at m/z = 276.24 .
-
Key Fragments : Common fragmentation pathways for esters include the loss of the alkoxy group or the entire alkoxycarbonyl group.
-
m/z = 245 : Loss of a methoxy radical (•OCH₃).
-
m/z = 217 : Loss of a carbomethoxy group (•COOCH₃).
-
Further fragmentation would involve sequential losses of these groups.
-
Conclusion
Tetramethyl 1,1,2,3-propanetetracarboxylate is a valuable and highly functionalized chemical intermediate. Its utility is rooted in the four addressable ester groups attached to a compact carbon framework. For synthetic chemists and drug development professionals, this compound offers a reliable starting point for creating molecules with significant steric and electronic complexity. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is paramount to successfully incorporating it into novel synthetic pathways.
References
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NextSDS. Tetramethyl 1,1,2,3-Propanetetracarboxylate — Chemical Substance Information. Available at: [Link]
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SIELC Technologies. (2018, May 16). Tetramethyl propane-1,2,2,3-tetracarboxylate. Available at: [Link]
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PubChem. 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester. Available at: [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
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Sutton, P. A., et al. (2010). Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. Rapid Communications in Mass Spectrometry, 24(21), 3195-204. Available at: [Link]
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ResearchGate. The Preparation of Tetramethyl 1,1′,3,3′-Ruthenocenetetra-carboxylate and Tetramethyl 1,1′,3,3′-Osmocenetetracarboxylate, and a Simplified Synthesis for Tetramethyl 1,1′,3,3′-Ferrocene-tetracarboxylate. Available at: [Link]
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ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available at: [Link]
- Google Patents. (2006, August 17). US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof.
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YouTube. (2015, August 13). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available at: [Link]
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